N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a phenyl group and a phenoxyacetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The phenyl group is introduced through a subsequent reaction with a suitable phenyl derivative, and the phenoxyacetamide moiety is attached via an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process using continuous flow reactors to optimize yield and purity. The use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in combination with diisopropylethylamine (DIPEA) can facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxyacetamide groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated reagents, strong acids or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications:
Medicine: Explored for its antimicrobial, anti-inflammatory, and immunomodulatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and immune response . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure, known for its immunomodulatory effects.
Sorafenib: A kinase inhibitor used in cancer treatment, targeting multiple protein kinases.
Uniqueness
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is unique due to its combination of an imidazo[2,1-b]thiazole ring with a phenyl group and a phenoxyacetamide moiety, which imparts distinct biological activities and chemical properties
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(13-24-16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-12-22-10-11-25-19(22)21-17/h1-9,12H,10-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWAFQLKKPYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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